molecular formula C22H24O11 B1141118 [(3R,4S,5S,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate CAS No. 937018-36-5

[(3R,4S,5S,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate

Cat. No.: B1141118
CAS No.: 937018-36-5
M. Wt: 464.4 g/mol
InChI Key: FKGDWIJBIHCCST-MIUGBVLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-β-D-glucopyranoside is a compound extensively applied in the biomedical sector . It serves as a fluorogenic substrate used to identify β-glucosidase activity, which is pivotal for diagnosing affiliated ailments like Gaucher’s disease and Pompe disease .


Molecular Structure Analysis

The molecular formula of 4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-β-D-glucopyranoside is C22H24O11 . The IUPAC name is [(3R,4S,5S,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate .


Chemical Reactions Analysis

4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-β-D-glucopyranoside is a fluorogenic substrate for β-glucosidase . Upon enzymatic cleavage by β-glucosidase, 4-methylumbelliferone (4-MU) is released .

Scientific Research Applications

  • Glycan-Protein Interactions

    Delmotte, Privat, and Monsigny (1975) synthesized 4-Methylumbelliferyl derivatives, including 2-acetamido-2-deoxy-β-D-glucopyranoside, to study interactions with lysozyme. They found these compounds useful for studying enzyme-substrate interactions, with implications in understanding molecular mechanisms of biological processes (Delmotte, Privat, & Monsigny, 1975).

  • Enzyme Assays

    Chow and Weissmann (1981) developed a fluorogenic substrate for N-acetyl-α-D-glucosaminidase, using 4-Methylumbelliferyl derivatives. This enables sensitive enzymatic assays, critical for biochemical research and medical diagnostics (Chow & Weissmann, 1981).

  • Specific Substrates for Enzyme Activity Assays

    Malet, Vallés, Bou, and Planas (1996) synthesized a chromophoric substrate using 4-Methylumbelliferyl for enzyme activity assays, specifically for 1,3-1,4-beta-D-glucan 4-glucanohydrolases. This facilitates the development of sensitive kinetic assays for enzyme action (Malet et al., 1996).

  • Synthesis Routes for Derivatives

    López-López et al. (2007) developed a synthetic route for 4-methylumbelliferyl-β-D-glucopyranosiduronic acid, demonstrating the chemical versatility of 4-Methylumbelliferyl derivatives and their potential in various biochemical applications (López-López et al., 2007).

  • Diagnosis of GM2 Gangliosidoses

    Inui and Wenger (1984) used 4-Methylumbelliferyl derivatives for the diagnosis of GM2 gangliosidoses, highlighting its clinical utility in diagnosing and understanding genetic disorders (Inui & Wenger, 1984).

  • Differentiation of Enzymes in Human Tissues

    Peters, Coyle, and Glew (1976) used 4-methylumbelliferyl derivatives to differentiate β-glucocerebrosidase from β-glucosidase in human tissues. This work is significant for understanding enzyme functions in human health and disease (Peters, Coyle, & Glew, 1976).

  • Fungal Extracellular Enzyme Screening

    Barth and Bridge (1989) utilized 4-methylumbelliferyl derivatives for screening extracellular enzyme activity in fungal culture filtrates, demonstrating its role in microbiological research (Barth & Bridge, 1989).

Mechanism of Action

The mechanism of action of 4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-β-D-glucopyranoside involves its use as a substrate for β-glucosidase . When β-glucosidase acts on this compound, it releases 4-methylumbelliferone (4-MU), a fluorescent compound .

Properties

CAS No.

937018-36-5

Molecular Formula

C22H24O11

Molecular Weight

464.4 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate

InChI

InChI=1S/C22H24O11/c1-10-7-18(27)32-16-8-14(5-6-15(10)16)31-22-21(30-13(4)26)20(29-12(3)25)19(28-11(2)24)17(9-23)33-22/h5-8,17,19-23H,9H2,1-4H3/t17-,19-,20+,21-,22-/m1/s1

InChI Key

FKGDWIJBIHCCST-MIUGBVLSSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)OC(=O)C)OC(=O)C)OC(=O)C

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

4-Methyl-7-[(2,3,4-tri-O-acetyl-β-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.